5-Bromo-2-fluoro-4-iodobenzotrifluoride
Description
5-Bromo-2-fluoro-4-iodobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 5), fluorine (position 2), iodine (position 4), and a trifluoromethyl (-CF₃) group (position 1). Its molecular formula is C₇H₂BrF₄I, with a molecular weight of 385.00 g/mol. The trifluoromethyl group contributes to its electron-withdrawing properties, enhancing stability and influencing reactivity in substitution or coupling reactions.
This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate. Its halogen diversity (Br, F, I) enables selective functionalization, making it valuable for synthesizing complex molecules, such as benzimidazole derivatives or fluorinated drug candidates.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJIJIAUDYNURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-4-iodobenzotrifluoride typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production of this compound may involve similar coupling reactions, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-4-iodobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-iodobenzotrifluoride involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism allows the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-bromo-2-fluoro-4-iodobenzotrifluoride with structurally related halogenated benzotrifluorides:
Key Comparative Analysis
Halogen Effects :
- Iodine in position 4 (target compound) offers enhanced reactivity in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine or chlorine .
- Trifluoromethyl (-CF₃) : Present in all benzotrifluoride analogs, this group increases lipophilicity and metabolic stability, critical in drug design .
Electronic and Steric Impacts :
- 5-Bromo-2-nitrobenzotrifluoride (nitro substituent) exhibits stronger electron-withdrawing effects than halogens, favoring nucleophilic aromatic substitution .
- 5-Bromo-2-chlorobenzotrifluoride (chlorine) is less sterically hindered than the iodinated target compound, facilitating faster reactions in crowded environments .
- Applications: The iodine in the target compound enables radio-labeling for imaging studies, a unique advantage over non-iodinated analogs . 4-Bromo-2-fluorobenzotrifluoride’s bromine at position 4 enhances dipole interactions in liquid crystals compared to position 5 bromine .
Challenges and Limitations
- Nitro-containing analogs (e.g., 5-bromo-2-nitrobenzotrifluoride) require careful handling due to explosive byproduct risks during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
